trans-4-Formamidocyclohexylamine

Description

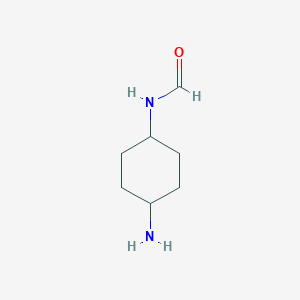

trans-4-Formamidocyclohexylamine is a cyclohexane derivative featuring a formamide (-NHCHO) substituent in the trans configuration at the 4-position of the cyclohexylamine backbone. The trans configuration likely enhances steric accessibility compared to cis isomers, influencing reactivity and molecular interactions.

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)formamide |

InChI |

InChI=1S/C7H14N2O/c8-6-1-3-7(4-2-6)9-5-10/h5-7H,1-4,8H2,(H,9,10) |

InChI Key |

CTWJEPWRXPWMPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between trans-4-Formamidocyclohexylamine and related compounds:

*Hypothetical data inferred from analogs.

Functional and Reactivity Comparisons

4,4'-Methylenebis(cyclohexylamine) (PACM)

- Structure : Diamine with a methylene bridge. The trans-trans isomer is preferred in high-performance polymers (e.g., epoxy resins) due to superior mechanical properties .

- Key Difference : Unlike this compound, PACM’s dual amine groups enable crosslinking, enhancing thermal stability in polymers.

trans-4-(Aminomethyl)cyclohexanamine

- Structure: Features an aminomethyl (-CH2NH2) group.

- Reactivity : The additional amine group increases nucleophilicity, making it suitable for multi-step syntheses (e.g., drug candidates) compared to the formamide derivative’s amide-mediated stability .

trans-4-(Trifluoromethyl)cyclohexan-1-amine

- Electronic Effects : The CF3 group’s electron-withdrawing nature reduces basicity (pKa ~6–7) versus the formamide’s NHCHO (pKa ~1–2), altering solubility and acid-base reactivity .

trans-4-Methylcyclohexylamine

- Lipophilicity : The methyl group enhances membrane permeability, favoring applications in agrochemicals or CNS-targeting drugs, whereas the formamide derivative’s polarity may limit bioavailability .

trans-4-(Benzylidene-amino)-cyclohexanol

- Schiff Base Dynamics : The benzylidene group forms pH-labile imines, useful in controlled-release systems. The hydroxyl group adds polarity, contrasting with the formamide’s amide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.